molecular formula C13H20N4 B1352139 1-Piperazinecarboxamidine, 4-phenethyl- CAS No. 81746-13-6

1-Piperazinecarboxamidine, 4-phenethyl-

Cat. No.: B1352139
CAS No.: 81746-13-6
M. Wt: 232.32 g/mol
InChI Key: LDYMDAHCRHVHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxamidine, 4-phenethyl-, is a piperazine derivative characterized by a carboxamidine group (-C(=NH)NH₂) at the 1-position of the piperazine ring and a phenethyl (C₆H₅CH₂CH₂-) substituent at the 4-position. This structure confers unique physicochemical and biological properties, positioning it as a compound of interest in medicinal chemistry.

Properties

CAS No.

81746-13-6

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

4-(2-phenylethyl)piperazine-1-carboximidamide

InChI

InChI=1S/C13H20N4/c14-13(15)17-10-8-16(9-11-17)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H3,14,15)

InChI Key

LDYMDAHCRHVHIM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=N)N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=N)N

Other CAS No.

81746-13-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazinecarboxamidine Derivatives

Structural and Functional Differences

The 4-phenethyl substituent distinguishes this compound from other piperazinecarboxamidine derivatives. Key analogs and their distinguishing features include:

Compound Substituent Biological Activity Key Properties References
1-Piperazinecarboxamidine, 4-phenethyl- Phenethyl (C₆H₅CH₂CH₂-) Hypothesized adrenolytic/antiarrhythmic Increased lipophilicity due to aromatic group; potential CNS activity
4-(2-Phenoxyethyl) analog Phenoxyethyl (C₆H₅OCH₂CH₂-) Unknown (structural analog) Enhanced solubility via ether linkage; possible metabolic stability
4-Methyl- (hemisulfate) Methyl (CH₃-) Not reported Lower molecular weight (C₆H₁₄N₄·½H₂SO₄); simpler synthesis
4-(4-Chlorophenyl)- 4-Chlorophenyl (ClC₆H₄-) Intermediate in organic synthesis Halogenated aromatic group improves binding affinity in receptor studies
4-(p-Tolyl)- (hemisulfate) p-Tolyl (CH₃C₆H₄-) Unknown Methyl group enhances metabolic stability; higher logP vs. chlorophenyl analogs

Physicochemical Properties

  • Lipophilicity: Phenethyl and phenoxyethyl groups increase logP, enhancing blood-brain barrier penetration .
  • Molecular Weight : 4-Phenethyl derivatives (~C₁₃H₁₉N₅) are heavier than methyl (C₆H₁₄N₄) or chlorophenyl (C₁₁H₁₃ClN₄O) analogs .
  • Solubility : Hemisulfate salts (e.g., 4-methyl-) improve aqueous solubility vs. free bases .

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